

Technical Guide: Solubility of 3-Bromo-4-methylaniline in Organic Solvents

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Compound of Interest

Compound Name: 3-Bromo-4-methylaniline

Cat. No.: B027599

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Introduction

3-Bromo-4-methylaniline, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of **3-Bromo-4-methylaniline**. While specific quantitative solubility data is not extensively available in published literature, this guide compiles the existing qualitative information, provides detailed experimental protocols for its quantitative determination, and presents logical workflows for solubility testing and synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-4-methylaniline** is presented below.

Property	Value	Reference
CAS Number	7745-91-7	[1][2][3][4]
Molecular Formula	C ₇ H ₈ BrN	[1][2][3][4]
Molecular Weight	186.05 g/mol	[1][5]
Appearance	Clear yellow to red-brown liquid after melting; White or Colorless to Yellow to Orange powder/lump	[3]
Melting Point	27-30 °C	[1][3][4]
Boiling Point	254-257 °C	[1][3]
Density	~1.5 g/cm ³	[4]

Solubility Data

Quantitative solubility data for **3-Bromo-4-methylaniline** in a wide range of organic solvents is not readily available in peer-reviewed journals or chemical databases. However, qualitative solubility information has been reported. The compound is known to be soluble in dimethyl sulfoxide (DMSO) and methanol, while it is insoluble in water.[3] Based on the structure of **3-Bromo-4-methylaniline** (a polar amine with a nonpolar bromotoluene backbone), its expected solubility in common organic solvents is summarized in the table below.

Disclaimer: The solubility classifications in the following table, other than for DMSO, Methanol, and Water, are estimations based on general principles of "like dissolves like" and require experimental verification for quantitative assessment.

Solvent	Polarity Index	Expected Solubility
Non-Polar Solvents		
n-Hexane	0.1	Likely Insoluble
Toluene	2.4	Likely Soluble
Diethyl Ether	2.8	Likely Soluble
Polar Aprotic Solvents		
Dichloromethane (DCM)	3.1	Likely Soluble
Ethyl Acetate	4.4	Likely Soluble
Acetone	5.1	Likely Soluble
Acetonitrile	5.8	Likely Soluble
Dimethylformamide (DMF)	6.4	Likely Soluble
Dimethyl Sulfoxide (DMSO)	7.2	Soluble[3]
Polar Protic Solvents		
Ethanol	4.3	Likely Soluble
Methanol	5.1	Soluble[3]
Water	10.2	Insoluble[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Gravimetric Method (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solute (**3-Bromo-4-methylaniline**) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved

solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.

Apparatus and Materials:

- **3-Bromo-4-methylaniline** (solid)
- Selected organic solvents (high purity)
- Analytical balance (4-decimal place)
- Thermostatic shaker bath or incubator
- Vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed vials
- Oven

Procedure:

- Add an excess amount of **3-Bromo-4-methylaniline** to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is ensured by observing undissolved solid at the end of the experiment.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
- After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solids to settle.

- Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette, ensuring no solid particles are disturbed.
- Filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any suspended microcrystals.
- Accurately weigh the evaporating dish containing the filtrate.
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
- Once the solvent is completely removed, re-weigh the evaporating dish with the solid residue.
- Repeat the drying and weighing steps until a constant weight is achieved.

Calculation:

- Weight of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)
- Solubility (g/100 mL): (Weight of dissolved solute / Volume of filtrate taken) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Principle: A saturated solution is prepared as in the shake-flask method. The concentration of the dissolved **3-Bromo-4-methylaniline** is then determined by measuring its absorbance at a specific wavelength (λ_{max}) and using a pre-established calibration curve.

Apparatus and Materials:

- All materials from the Gravimetric Method
- UV-Vis Spectrophotometer
- Quartz cuvettes

Procedure:

Part A: Determination of λ_{max} and Calibration Curve

- Prepare a stock solution of **3-Bromo-4-methylaniline** of known concentration in the chosen solvent.
- Scan the UV-Vis spectrum of a diluted solution of the stock to determine the wavelength of maximum absorbance (λ_{max}). For anilines, this is typically in the 230-300 nm range.^[6]
- From the stock solution, prepare a series of standard solutions of known concentrations covering the expected solubility range.
- Measure the absorbance of each standard solution at the determined λ_{max} .
- Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line ($y = mx + c$), where y is absorbance and x is concentration.

Part B: Analysis of the Saturated Solution

- Prepare a saturated solution of **3-Bromo-4-methylaniline** in the solvent of interest as described in steps 1-7 of the Gravimetric Method.
- Quantitatively dilute a known volume of the clear, filtered supernatant to a concentration that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at λ_{max} .
- Use the calibration curve equation to calculate the concentration of the diluted sample.
- Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Calculation:

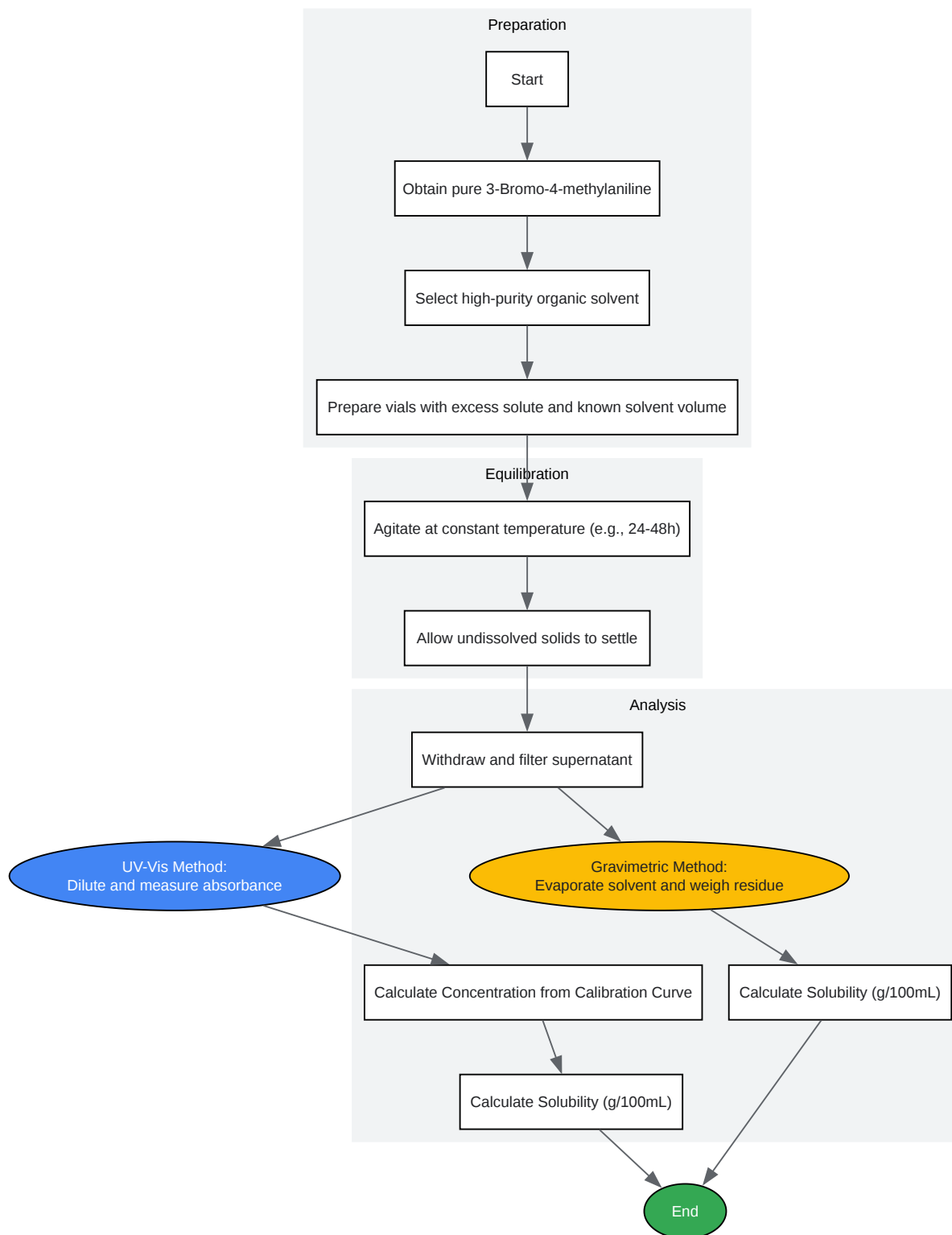
- Concentration of Saturated Solution (mg/mL): (Concentration from curve) * (Dilution factor)

- Solubility (g/100 mL): (Concentration of Saturated Solution in mg/mL) * 0.1

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of **3-Bromo-4-methylaniline**.

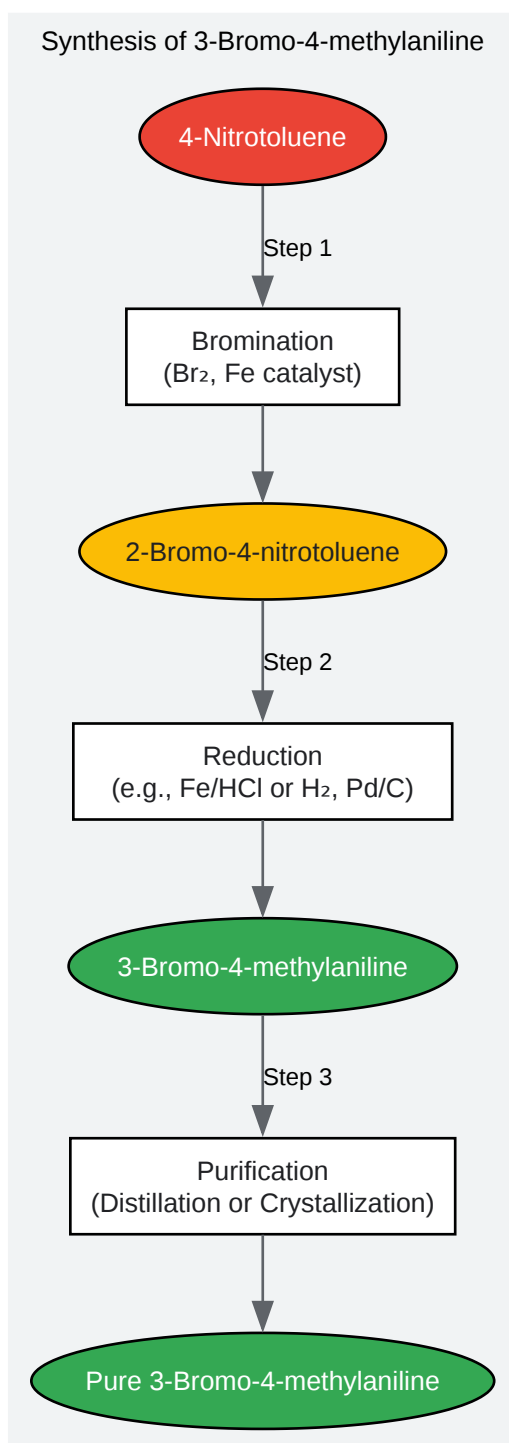


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Caption: Workflow for determining the solubility of **3-Bromo-4-methylaniline**.

Synthesis Pathway of 3-Bromo-4-methylaniline

A common synthetic route to **3-Bromo-4-methylaniline** involves the bromination of p-toluidine, often with a protecting group for the amine to control regioselectivity. An alternative route starts with the bromination of 4-nitrotoluene followed by reduction. The latter is depicted below.



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Caption: Synthesis pathway for **3-Bromo-4-methylaniline** from 4-Nitrotoluene.

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